molecular formula C17H14F3N5O3 B11002301 (4-hydroxy-8-methoxyquinolin-3-yl)[3-(trifluoromethyl)-5,6-dihydro[1,2,4]triazolo[4,3-a]pyrazin-7(8H)-yl]methanone

(4-hydroxy-8-methoxyquinolin-3-yl)[3-(trifluoromethyl)-5,6-dihydro[1,2,4]triazolo[4,3-a]pyrazin-7(8H)-yl]methanone

Cat. No.: B11002301
M. Wt: 393.32 g/mol
InChI Key: CCHOPBCPODFRBR-UHFFFAOYSA-N
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Description

The compound (4-hydroxy-8-methoxyquinolin-3-yl)[3-(trifluoromethyl)-5,6-dihydro[1,2,4]triazolo[4,3-a]pyrazin-7(8H)-yl]methanone is a complex organic molecule that features a quinoline core substituted with hydroxy and methoxy groups, and a triazolopyrazine moiety with a trifluoromethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-hydroxy-8-methoxyquinolin-3-yl)[3-(trifluoromethyl)-5,6-dihydro[1,2,4]triazolo[4,3-a]pyrazin-7(8H)-yl]methanone typically involves multi-step organic synthesis. The quinoline core can be synthesized through the Skraup synthesis, which involves the cyclization of aniline derivatives with glycerol and sulfuric acid. The triazolopyrazine moiety can be introduced via a cyclization reaction involving hydrazine derivatives and appropriate diketones. The final coupling of the quinoline and triazolopyrazine fragments can be achieved through a condensation reaction under controlled conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of high-throughput screening for reaction conditions, as well as the development of scalable processes such as continuous flow chemistry.

Chemical Reactions Analysis

Types of Reactions

(4-hydroxy-8-methoxyquinolin-3-yl)[3-(trifluoromethyl)-5,6-dihydro[1,2,4]triazolo[4,3-a]pyrazin-7(8H)-yl]methanone: can undergo various types of chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to a carbonyl group under appropriate conditions.

    Reduction: The nitro groups, if present, can be reduced to amines.

    Substitution: The methoxy group can be substituted with other nucleophiles under suitable conditions.

Common Reagents and Conditions

Common reagents for these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like amines for substitution reactions. Reaction conditions typically involve controlled temperatures and pH to ensure selectivity and yield.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxy group would yield a quinoline ketone, while substitution of the methoxy group could yield various quinoline derivatives.

Scientific Research Applications

Chemistry

In chemistry, (4-hydroxy-8-methoxyquinolin-3-yl)[3-(trifluoromethyl)-5,6-dihydro[1,2,4]triazolo[4,3-a]pyrazin-7(8H)-yl]methanone can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel materials.

Biology and Medicine

In biology and medicine, this compound has potential applications as a pharmaceutical intermediate. Its quinoline core is a common motif in many biologically active molecules, including antimalarial and anticancer agents. The triazolopyrazine moiety may also contribute to its biological activity, making it a candidate for drug development.

Industry

In industry, this compound can be used in the development of new materials with specific properties, such as fluorescence or conductivity. Its unique structure allows for the tuning of these properties through chemical modification.

Mechanism of Action

The mechanism of action of (4-hydroxy-8-methoxyquinolin-3-yl)[3-(trifluoromethyl)-5,6-dihydro[1,2,4]triazolo[4,3-a]pyrazin-7(8H)-yl]methanone involves its interaction with molecular targets such as enzymes or receptors. The quinoline core can intercalate with DNA, inhibiting replication and transcription, while the triazolopyrazine moiety can interact with specific proteins, modulating their activity. These interactions can lead to various biological effects, including antiproliferative and antimicrobial activities.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other quinoline derivatives such as chloroquine and quinine, as well as triazolopyrazine derivatives like triazolopyrazine itself.

Uniqueness

What sets (4-hydroxy-8-methoxyquinolin-3-yl)[3-(trifluoromethyl)-5,6-dihydro[1,2,4]triazolo[4,3-a]pyrazin-7(8H)-yl]methanone apart is its combination of both quinoline and triazolopyrazine moieties, which may confer unique properties and activities not seen in other compounds. This dual functionality allows for a broader range of applications and potential for novel discoveries in various fields.

Properties

Molecular Formula

C17H14F3N5O3

Molecular Weight

393.32 g/mol

IUPAC Name

8-methoxy-3-[3-(trifluoromethyl)-6,8-dihydro-5H-[1,2,4]triazolo[4,3-a]pyrazine-7-carbonyl]-1H-quinolin-4-one

InChI

InChI=1S/C17H14F3N5O3/c1-28-11-4-2-3-9-13(11)21-7-10(14(9)26)15(27)24-5-6-25-12(8-24)22-23-16(25)17(18,19)20/h2-4,7H,5-6,8H2,1H3,(H,21,26)

InChI Key

CCHOPBCPODFRBR-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC2=C1NC=C(C2=O)C(=O)N3CCN4C(=NN=C4C(F)(F)F)C3

Origin of Product

United States

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